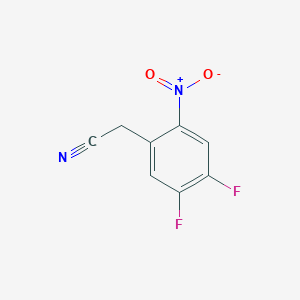

2-(4,5-Difluoro-2-nitrophenyl)acetonitrile

Description

Structural Significance and Functional Group Analysis

The chemical structure of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile is characterized by a benzene (B151609) ring substituted with four different functional groups. This polysubstituted pattern is key to its reactivity and utility in organic synthesis.

Table 1: Key Structural Features of this compound

| Feature | Description |

| CAS Number | 425430-84-8 |

| Molecular Formula | C₈H₄F₂N₂O₂ |

| Molecular Weight | 198.13 g/mol |

The difluoro substitution at the 4 and 5 positions of the phenyl ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can activate the aromatic ring for certain nucleophilic substitution reactions and modulate the acidity of the benzylic protons of the acetonitrile (B52724) group. nih.govmdpi.com

The nitro group at the 2-position is a powerful electron-withdrawing group. Its presence further deactivates the ring towards electrophilic aromatic substitution but plays a crucial role in directing nucleophilic aromatic substitution and can be a precursor for the synthesis of an amino group, opening pathways to a variety of heterocyclic compounds.

The acetonitrile group (-CH₂CN) is a versatile functional group. The methylene (B1212753) protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of nitrogen-containing heterocycles. mdpi.com

Importance of Fluorinated Nitriles in Organic Chemistry

Fluorinated organic compounds are of immense importance in medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com

Nitriles are valuable synthetic intermediates due to the diverse transformations the cyano group can undergo. rsc.org The combination of fluorine atoms and a nitrile group in a single molecule, as seen in this compound, creates a powerful synthon for the development of novel pharmaceuticals and agrochemicals. For instance, the nitrile group can act as a key pharmacophore, participating in hydrogen bonding interactions with target proteins. rsc.orgnih.gov

Overview of Current Research Directions for the Chemical Compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of biologically active molecules. Its polysubstituted nature allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex molecular scaffolds.

One significant area of research is its use in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. The strategic placement of the nitro and nitrile groups facilitates the formation of various ring systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization involving the nitrile group, can lead to the formation of substituted indoles or other nitrogen-containing heterocycles.

Furthermore, this compound is explored as a precursor for active pharmaceutical ingredients (APIs). While specific drug candidates synthesized from this exact starting material are not extensively detailed in publicly available literature, the structural motifs it contains are present in numerous bioactive molecules. For example, similar trifluoro-phenylacetonitrile derivatives are key intermediates in the synthesis of certain medications. google.com The combination of a fluorinated phenyl ring and a reactive side chain makes it a valuable component for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-difluoro-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTJTSSZIUIESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 4,5 Difluoro 2 Nitrophenyl Acetonitrile

Established Synthetic Routes to 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile

The formation of this compound is primarily achieved through methods that are well-established in aromatic chemistry, including nucleophilic aromatic substitution, condensation reactions, and the derivatization of related precursors.

Nucleophilic Aromatic Substitution Strategies in Synthesis

Nucleophilic aromatic substitution (SNAr) is the most prevalent and efficient strategy for synthesizing this compound. This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as the nitro group present in the target molecule. semanticscholar.org The nitro group, positioned ortho to the site of substitution, strongly stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group. semanticscholar.org

In a typical synthesis, an aryl halide like 1,2,4-trifluoro-5-nitrobenzene (B1295072) serves as the electrophilic substrate. One of the fluorine atoms, activated by the adjacent nitro group, is displaced by the anion of acetonitrile (B52724). The acetonitrile anion is generated in situ by treating acetonitrile with a strong, non-nucleophilic base.

Common bases and conditions for this type of reaction are summarized in the table below.

| Aryl Halide Precursor | Nucleophile | Base | Solvent | General Conditions |

|---|---|---|---|---|

| 1,2,4-Trifluoro-5-nitrobenzene | Acetonitrile | Sodium Hydride (NaH) or Potassium tert-butoxide | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Reaction is typically run at low to ambient temperatures. |

| 1-Chloro-4,5-difluoro-2-nitrobenzene | Acetonitrile | Sodium Amide (NaNH2) | Liquid Ammonia (B1221849) or DMF | Requires careful control of temperature due to the reactivity of the base. |

Condensation Reactions Utilizing Acetonitrile Derivatives

Condensation reactions represent another, albeit less direct, pathway to arylacetonitriles. libretexts.org These reactions typically involve the formation of a carbon-carbon bond by combining two molecules, often with the elimination of a small molecule like water. libretexts.org For the synthesis of compounds like this compound, a potential strategy is the Knoevenagel or Claisen condensation. organic-chemistry.orgtowson.edu

This would involve reacting a substituted benzaldehyde (B42025) (e.g., 4,5-difluoro-2-nitrobenzaldehyde) with an active methylene (B1212753) compound such as cyanoacetic acid, followed by decarboxylation. Alternatively, a crossed-Claisen type condensation between a non-enolizable ester and an acetonitrile derivative could be envisioned. organic-chemistry.org While these methods are powerful for creating diverse molecular structures, their application for the direct synthesis of this compound is not as commonly reported as SNAr approaches.

A related method involves the reaction of a substituted 2-nitrotoluene (B74249) with a reagent like N,N-dimethylformamide dimethylacetal, which can lead to the formation of an enamine that is subsequently converted to the nitrile. google.com

Derivatization Approaches from Related Nitro-Fluorinated Precursors

This approach involves the conversion of a pre-existing functional group on the nitro-fluorinated ring into the desired cyanomethyl group. A prominent example is the reaction of a benzylic halide with a cyanide salt.

The synthesis would first require the preparation of 1-(halomethyl)-4,5-difluoro-2-nitrobenzene (e.g., the bromomethyl or chloromethyl derivative). This intermediate can then undergo a simple nucleophilic substitution with a cyanide source, such as sodium cyanide or potassium cyanide, to yield the final product. This method is highly effective and analogous to the well-established synthesis of other phenylacetonitriles from their corresponding benzyl (B1604629) chlorides. google.com

Preparation of Key Intermediates for this compound Synthesis

Synthesis of 4,5-Difluoro-2-nitroaniline and Analogous Aryl Amines

4,5-Difluoro-2-nitroaniline is a versatile intermediate. The amino group can be a precursor to a halide or other leaving group via diazotization reactions, making it a strategic starting point for SNAr strategies.

A common synthesis for 4,5-Difluoro-2-nitroaniline starts with the acetylation of 3,4-difluoroaniline (B56902) to protect the amine, followed by nitration. The acetyl group is then removed via hydrolysis. A more direct route involves the nitration of 3,4-difluoroacetanilide. prepchem.com

| Starting Material | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 3,4-Difluoroacetanilide | Potassium Nitrate (KNO3) | Sulfuric Acid (H2SO4) | The reaction mixture is stirred at 60°C for one hour. | 4,5-Difluoro-2-nitroaniline |

Precursors Bearing Substituted Nitroaryl Halides

Substituted nitroaryl halides are the most direct precursors for the SNAr synthesis of this compound. These compounds must contain a good leaving group (typically fluorine or chlorine) positioned ortho or para to a strongly activating nitro group. nih.gov

The synthesis of these precursors generally involves the direct nitration or halogenation of a substituted benzene (B151609) ring. For instance, 1,2,4-trifluorobenzene (B1293510) can be nitrated to produce 1,2,4-trifluoro-5-nitrobenzene, a prime candidate for SNAr reactions. Similarly, halogenation of compounds like 2,4-difluoronitrobenzene (B147775) can introduce an additional halogen, creating a suitable precursor. google.com

| Precursor Name | Typical Synthetic Route |

|---|---|

| 1,2,4-Trifluoro-5-nitrobenzene | Nitration of 1,2,4-trifluorobenzene. google.com |

| 1-Chloro-4,5-difluoro-2-nitrobenzene | Nitration of 1-chloro-3,4-difluorobenzene. |

| 4,5-Difluoro-1,2-dinitrobenzene | Nitration of 1,2-difluorobenzene. nih.gov |

Compound Reference Table

| Compound Name | CAS Number |

|---|---|

| This compound | 425430-84-8 ruiyitech.com |

| 4,5-Difluoro-2-nitroaniline | 78056-39-0 |

| 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 |

| 1-Chloro-4,5-difluoro-2-nitrobenzene | 771-76-6 biosynth.com |

| 3,4-Difluoroaniline | 3863-11-4 |

| 3,4-Difluoroacetanilide | 399-33-7 |

| 1,2,4-Trifluorobenzene | 367-23-7 |

| 2,4-Difluoronitrobenzene | 446-35-5 |

Optimization and Advancement of Synthetic Protocols

The efficient synthesis of this compound is contingent upon the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. Advancements in synthetic protocols focus on improving reaction efficiency, selectivity, and sustainability.

The primary route for the synthesis of this compound is anticipated to be through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

The reaction likely proceeds via the addition of a nucleophilic acetonitrile equivalent to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's progress. The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring and yields the final product.

The regioselectivity of the substitution is a critical consideration. In a precursor such as 1,2,4-trifluoro-5-nitrobenzene, the positions ortho and para to the nitro group are the most activated. The incoming nucleophile will preferentially attack at these positions. The specific isomer formed will depend on both electronic and steric factors.

To illustrate the optimization of such SNAr reactions, consider the synthesis of related tertiary benzylic nitriles from aryl fluorides and secondary nitriles. orgsyn.org In these cases, the choice of a non-nucleophilic base is crucial to deprotonate the nitrile without competing in the substitution reaction. Potassium hexamethyldisilazide (KHMDS) has been shown to be a superior base for this purpose in solvents like tetrahydrofuran (THF) or toluene. orgsyn.org The reaction temperature and time are also critical parameters that need to be optimized to ensure complete reaction and minimize degradation. For instance, microwave irradiation has been utilized to accelerate similar SNAr reactions, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net

Table 1: Optimization of Reaction Conditions for a Model Nucleophilic Aromatic Substitution researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | DMF | t-BuOK | 55 | 720 | 45 |

| 2 | Acetonitrile | t-BuOK | 55 | 720 | <10 |

| 3 | THF | t-BuOK | 55 | 720 | 65 |

| 4 | THF | LiHMDS | 55 | 720 | 50 |

| 5 | THF | DBU | 55 | 720 | 20 |

| 6 | THF | t-BuOK | 80 (Microwave) | 40 | 85 |

| 7 | THF | t-BuOK | 90 (Microwave) | 40 | 92 |

| 8 | THF | t-BuOK | 95 (Microwave) | 40 | 96 |

| 9 | THF | t-BuOK | 95 (Microwave) | 20 | 88 |

| 10 | THF | t-BuOK | 95 (Microwave) | 60 | 95 |

This table is illustrative and based on a model reaction for the synthesis of a related compound. The conditions would require specific optimization for the synthesis of this compound.

While traditional SNAr reactions are effective, the field of organic synthesis is continually evolving, with new methodologies for C-C and C-N bond formation offering potential advantages.

Emerging C-C Bond Formation Methodologies:

Modern cross-coupling reactions, though not the primary route for this specific target, represent a significant advancement in C-C bond formation. illinois.edu Palladium-catalyzed reactions, for example, have become a cornerstone of organic synthesis, allowing for the coupling of a wide range of substrates under mild conditions. illinois.edu While typically used for sp2-sp2 or sp2-sp3 bond formation, recent developments have expanded their scope. For the synthesis of compounds like this compound, these methods could potentially be adapted, for instance, by coupling a suitable aryl halide or triflate with a protected cyanomethyl nucleophile.

Emerging C-N Bond Formation Methodologies:

The formation of the C-NO2 bond is typically achieved through nitration of the aromatic precursor. However, recent advancements have focused on the direct introduction of nitrogen-containing functionalities through innovative C-N bond-forming reactions. Palladium-catalyzed denitrative cross-coupling reactions have emerged as a powerful tool, allowing for the use of readily available nitroarenes as coupling partners. acs.org This approach enables the formation of C-N bonds by displacing the nitro group, offering an alternative to traditional methods that often require harsh conditions.

Furthermore, single-atom catalysis is a rapidly developing field with the potential to revolutionize C-N bond formation. For instance, single-atom cobalt catalysts have been shown to be highly effective for the reductive coupling of nitroarenes with alcohols to form imines and N-heterocycles. acs.org While not directly applicable to the synthesis of the target nitrile, this highlights the trend towards more efficient and selective catalytic systems for transforming nitroaromatic compounds. These emerging technologies could inspire novel synthetic routes to this compound and its derivatives in the future.

Chemical Reactivity and Transformation Pathways of 2 4,5 Difluoro 2 Nitrophenyl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations. Its reactivity in 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile is profoundly influenced by the adjacent electron-deficient aromatic ring.

Carbanion Formation and Nucleophilic Additions

The methylene (B1212753) protons adjacent to the nitrile group are acidic due to the combined electron-withdrawing effects of the cyano group and the 2-nitrophenyl ring. This acidity facilitates the formation of a resonance-stabilized carbanion in the presence of a base. The negative charge on this carbanion is delocalized over the α-carbon, the cyano group, and the nitro-substituted aromatic ring, which enhances its stability. ambeed.com

This stabilized carbanion is a potent nucleophile and can participate in a variety of nucleophilic addition and substitution reactions. For instance, it can react with electrophiles such as aldehydes, ketones, and alkyl halides, enabling the formation of new carbon-carbon bonds at the benzylic position. The general stability and reactivity of such carbanions are well-documented for structurally similar compounds like (4-nitrophenyl)acetonitrile. ambeed.com Studies on related carbanions show that the charge is delocalized significantly onto the nitro and cyano groups, which modulates its reactivity in subsequent steps. ambeed.com

Hydrolysis and Related Derivatizations of the Cyano Group

The cyano group of this compound can be hydrolyzed to form either an amide or a carboxylic acid, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide, 2-(4,5-difluoro-2-nitrophenyl)acetamide. If the reaction is subjected to prolonged heating or more vigorous acidic conditions, the amide can undergo further hydrolysis to yield 2-(4,5-difluoro-2-nitrophenyl)acetic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This process typically yields a carboxylate salt and ammonia (B1221849) gas. The corresponding carboxylic acid can then be obtained by acidification of the reaction mixture.

It is often possible to control the reaction to selectively stop at the amide stage by using milder conditions, such as specific acid concentrations or temperatures. For example, certain protocols using hydrogen peroxide with a catalytic amount of base are known to selectively hydrolyze nitriles to amides under mild conditions.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | Mild H₂SO₄ or HCl, controlled temperature | 2-(4,5-Difluoro-2-nitrophenyl)acetamide |

| Full Hydrolysis (Acidic) | Conc. HCl or H₂SO₄, heat (reflux) | 2-(4,5-Difluoro-2-nitrophenyl)acetic acid |

| Full Hydrolysis (Basic) | Aq. NaOH or KOH, heat (reflux), then H₃O⁺ workup | 2-(4,5-Difluoro-2-nitrophenyl)acetic acid |

Transformations of the Nitro and Fluoro Substituents

The nitro and fluoro groups on the aromatic ring are key sites for reactivity, enabling cyclization reactions and regioselective substitutions.

Reductive Cyclization Reactions Involving the Nitro Group

The ortho positioning of the nitro group relative to the acetonitrile-bearing substituent makes this compound a prime candidate for reductive cyclization reactions. This class of reactions is a powerful tool for the synthesis of nitrogen-containing heterocycles, such as indoles and quinolines. The general strategy involves the reduction of the nitro group to a more nucleophilic species (e.g., nitroso, hydroxylamine, or amine), which then intramolecularly attacks a suitable electrophilic center.

In the case of this compound, the nitrile group itself can act as the electrophile. Reduction of the nitro group, for example with reagents like SnCl₂/HCl, Fe/HCl, or through catalytic hydrogenation, would generate an ortho-amino group. This amino group can then attack the nitrile carbon, leading to a cyclization cascade that can form substituted indoles or related heterocyclic systems. The specific outcome often depends on the reducing agent and reaction conditions. This pathway is a well-established method for synthesizing heterocyclic cores from ortho-nitroaryl precursors.

| Reducing System | Potential Intermediate | Resulting Heterocycle Core |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-(2-Amino-4,5-difluorophenyl)acetonitrile | Indole derivative |

| Metal/Acid (e.g., Fe/HCl, SnCl₂) | 2-(2-Amino-4,5-difluorophenyl)acetonitrile | Indole derivative |

| Transfer Hydrogenation (e.g., HCOOH/Pd) | Nitroso or amino intermediate | Indole or quinolone derivative |

Regioselective Functionalization and Substitution on the Difluoronitrophenyl Ring

The difluoronitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing capacity of the nitro group. The fluorine atoms serve as excellent leaving groups in such reactions. The regioselectivity of the substitution is dictated by the activating effect of the nitro group, which is strongest at the ortho and para positions.

In this compound, the fluorine atom at the C-4 position is para to the nitro group, while the fluorine at the C-5 position is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position. Studies on the closely related compound, 2,4-difluoronitrobenzene (B147775), have shown that nucleophiles such as amines, alkoxides, and thiolates selectively displace the fluorine atom at the C-4 position. The reaction proceeds via a resonance-stabilized Meisenheimer complex. The choice of solvent can also play a crucial role, with nonpolar solvents sometimes favoring substitution at the ortho position (C-3, if a leaving group were present) by stabilizing a specific transition state, though the para-substitution remains dominant.

Reaction Mechanisms and Intermediate Characterization

The transformations of this compound proceed through well-defined mechanisms involving distinct intermediates.

Carbanion Formation: The process begins with the deprotonation of the α-carbon by a base. The resulting carbanion is a key intermediate, characterized by its nucleophilicity and resonance stabilization across the adjacent cyano and nitrophenyl systems. ambeed.com

Nitrile Hydrolysis: The mechanism involves the formation of a protonated nitrile (acid catalysis) or a tetrahedral adduct (base catalysis), followed by the generation of an imidic acid intermediate. This intermediate is crucial as it rapidly tautomerizes to the more stable amide. Further hydrolysis of the amide proceeds through a standard tetrahedral intermediate.

Reductive Cyclization: The mechanism typically starts with the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The amino group, being a strong intramolecular nucleophile, attacks the nitrile. This cyclization is often followed by dehydration or tautomerization steps to yield the final aromatic heterocyclic product. The exact pathway and the nature of the cyclizing intermediate (e.g., nitroso vs. amine) can be influenced by the choice of catalyst and reductant.

SₙAr Mechanism: Nucleophilic substitution on the aromatic ring follows the classical SₙAr pathway. A nucleophile attacks the electron-deficient carbon bearing a fluorine atom (preferentially C-4), forming a negatively charged, resonance-stabilized σ-complex known as a Meisenheimer intermediate. The aromaticity of the ring is temporarily broken in this step. In the final, typically rapid step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

Despite a comprehensive search for experimental spectroscopic and crystallographic data for the chemical compound This compound (CAS Number: 425430-84-8), specific, detailed research findings necessary to fully populate the requested article structure are not publicly available in the searched scientific literature and databases. While basic information such as the molecular formula, C₈H₄F₂N₂O₂, and molecular weight of 198.13 g/mol is accessible, the in-depth experimental data required for a thorough spectroscopic and structural analysis is not present in the available resources. bldpharm.deruiyitech.com

This article, therefore, cannot be generated as per the detailed outline provided in the instructions due to the absence of the requisite primary data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ), coupling constants (J), and multiplicity data for ¹H, ¹³C, and ¹⁹F NMR spectra of this compound could not be located. This information is crucial for the definitive assignment of the proton, carbon, and fluorine environments within the molecule.

High-Resolution Mass Spectrometry (HRMS): While the nominal molecular weight is known, experimental high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition with high precision, was not found.

Vibrational Spectroscopy: Characteristic infrared (IR) and Raman absorption frequencies for the functional groups present in this compound, such as the nitrile (-C≡N), nitro (-NO₂), and carbon-fluorine (C-F) bonds, are not documented in the searched sources.

X-ray Crystallography: There is no evidence of a published crystal structure for this compound. Consequently, critical data regarding its solid-state conformation, bond lengths, bond angles, and crystal packing are unavailable.

Without access to these specific experimental datasets, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Advanced Spectroscopic Characterization and Structural Elucidation

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical reduction of nitroarenes is a topic of extensive research, and the process is known to proceed through a series of electron and proton transfer steps. The specific pathway and the observed potentials are highly dependent on the experimental conditions, including the solvent, the supporting electrolyte, and the pH of the medium.

In aprotic media, such as acetonitrile (B52724), the reduction of a nitroaromatic compound typically begins with a reversible one-electron transfer to form a radical anion. This initial step is often followed by further reduction at more negative potentials. The presence of electron-withdrawing substituents, like the fluorine atoms and the nitrile group in 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile, is expected to facilitate the reduction of the nitro group by lowering the electron density on the aromatic ring. This effect generally shifts the reduction potential to less negative values compared to unsubstituted nitrobenzene.

A hypothetical cyclic voltammogram of this compound in an aprotic solvent would likely exhibit a primary reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion. Subsequent reduction steps, potentially leading to the dianion or other reduced species, may also be observable at more negative potentials. The exact potentials for these processes would require experimental determination.

The electrochemical behavior can be further influenced by factors such as the scan rate in cyclic voltammetry. Varying the scan rate can provide insights into the stability of the electrochemically generated intermediates. For instance, a chemically reversible process will show a peak current ratio (ipa/ipc) of unity, which may deviate at slower scan rates if the radical anion undergoes subsequent chemical reactions.

Due to the absence of specific experimental data for this compound in the reviewed literature, a detailed quantitative analysis of its electrochemical properties cannot be provided at this time. The following table is a generalized representation of expected electrochemical parameters for a substituted nitroaromatic compound, illustrating the type of data that would be obtained from a cyclic voltammetry experiment.

Table 1: Hypothetical Electrochemical Data for this compound

| Parameter | Expected Observation | Significance |

| First Reduction Potential (Epc1) | A cathodic peak corresponding to the one-electron reduction of the nitro group to a radical anion. The potential is expected to be less negative than that of nitrobenzene. | Indicates the ease of reduction of the nitro group. Influenced by the electron-withdrawing effects of the fluoro and cyano substituents. |

| First Oxidation Potential (Epa1) | An anodic peak corresponding to the re-oxidation of the radical anion back to the parent nitro compound. | The presence and characteristics of this peak provide information on the chemical stability and reversibility of the radical anion. |

| Peak Separation (ΔEp) | The difference between Epa1 and Epc1. For a reversible one-electron process, ΔEp is theoretically close to 59 mV at room temperature. | Provides insight into the kinetics of the electron transfer process. Larger values suggest quasi-reversible or irreversible behavior. |

| Peak Current Ratio (ipa/ipc) | The ratio of the anodic peak current to the cathodic peak current. For a stable, reversible couple, this ratio is close to 1. | Deviations from unity can indicate that the electrochemically generated species is undergoing subsequent chemical reactions. |

| Further Reduction Potentials | One or more additional cathodic peaks at more negative potentials, corresponding to the further reduction of the radical anion. | Represents subsequent electron transfer steps, leading to the formation of species like the dianion or the nitroso derivative. |

Theoretical and Computational Chemistry Investigations of 2 4,5 Difluoro 2 Nitrophenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. For 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile, these calculations would provide insights into its three-dimensional structure, stability, and the distribution of electrons, which collectively govern its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of atoms in a molecule, known as the ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles.

Furthermore, by mapping the energy of the molecule as a function of specific geometric parameters (e.g., the rotation around a particular bond), a potential energy surface (PES) or energy landscape can be generated. This landscape is crucial for identifying different conformers (stable isomers) and the energy barriers that separate them, providing a deeper understanding of the molecule's flexibility and conformational preferences.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. ruiyitech.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. The analysis would also visualize the spatial distribution of these orbitals to predict which parts of the molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would use a color scale to indicate charge distribution. Regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These would likely be found around the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group. Regions of positive potential (colored blue) indicate an electron deficiency and are sites for nucleophilic attack, expected near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be used to:

Quantify Charge Distribution: Determine the natural atomic charges on each atom, offering a more refined view of charge distribution than other methods.

Analyze Charge Delocalization: Investigate hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled orbitals with empty orbitals. For instance, it could reveal interactions between the lone pairs on the fluorine or oxygen atoms and the antibonding orbitals of the aromatic ring or nitrile group. These interactions are quantified by a "second-order perturbation energy" (E2), where a larger E2 value indicates a stronger interaction and greater charge delocalization.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to interpret and verify experimental data. Quantum chemical calculations can simulate spectra for techniques like infrared (IR), nuclear magnetic resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. biosynth.com

For this compound:

Vibrational Spectroscopy (IR/Raman): Calculations would predict the vibrational frequencies and intensities corresponding to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., C≡N stretch, NO₂ symmetric and asymmetric stretches, C-F stretches). This theoretical spectrum is invaluable for assigning peaks in an experimental IR or Raman spectrum.

NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁴N nuclei could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts help in the assignment of experimental NMR signals and in confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be employed to calculate the electronic transition energies and oscillator strengths. This information predicts the absorption wavelengths (λ_max) in the UV-Vis spectrum, providing insight into the electronic excitations within the molecule, such as π→π* transitions in the aromatic ring.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for understanding the reaction kinetics.

If this compound were a reactant in a chemical transformation (e.g., a nucleophilic aromatic substitution), computational studies would be performed to:

Identify Transition States: Various algorithms can search for the saddle point on the potential energy surface that corresponds to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that determines the reaction rate.

Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations would be performed starting from the transition state structure. These calculations trace the path downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species and thus validating the proposed reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

Comprehensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific studies focused on the conformational analysis and molecular dynamics of this compound. While computational methods are frequently employed to investigate the structural and dynamic properties of nitroaromatic compounds and substituted phenylacetonitriles, published research dedicated to this particular molecule is not currently available.

Conformational analysis of a molecule like this compound would typically involve the exploration of its potential energy surface to identify stable conformers. This is primarily concerned with the rotation around the single bonds, specifically the bond connecting the phenyl ring to the acetonitrile (B52724) group and the bond connecting the phenyl ring to the nitro group. The presence of ortho-substituents (the nitro group and a fluorine atom) would be expected to introduce significant steric hindrance, thereby influencing the preferred rotational angles (dihedral angles) and the energy barriers between different conformations.

Molecular dynamics simulations would provide insights into the behavior of the molecule over time at a given temperature. These simulations could reveal the flexibility of the molecule, fluctuations in bond lengths and angles, and the accessible conformational space under physiological or other defined conditions. Key parameters often analyzed in such simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify regions of higher flexibility.

Due to the lack of specific research, no detailed research findings or data tables on the conformational preferences or dynamic behavior of this compound can be presented. The generation of such data would necessitate original theoretical and computational chemistry research, which is beyond the scope of this article.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Building Block for Complex Molecules

While phenylacetonitrile (B145931) derivatives are broadly used in organic synthesis, specific examples of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile serving as a key building block are not documented.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles often involves precursors with nitro and nitrile functionalities. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization involving the nitrile group or a derivative thereof, is a common strategy for constructing heterocyclic rings such as indoles or quinolines. However, no specific studies detailing the use of this compound in the synthesis of such heterocyclic systems have been found.

Precursor in the Construction of Functionalized Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are of significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. The difluoro-substituted phenyl ring of this compound makes it a potential precursor for a variety of functionalized fluorinated aromatics. The fluorine atoms can influence the acidity of adjacent protons and direct metallation reactions, while the nitro group can be a site for nucleophilic aromatic substitution. Despite this potential, specific examples of its use as a precursor for other functionalized fluorinated aromatic compounds are not described in the available literature.

Contribution to the Development of Therapeutically Relevant Molecular Scaffolds

The incorporation of a difluoronitrophenyl moiety can be a strategy in the design of new therapeutic agents, as fluorine substitution can enhance metabolic stability and binding affinity. However, there is no direct evidence in the reviewed literature of this compound being utilized in the synthesis of any specific, therapeutically relevant molecular scaffolds.

Derivatization for Enhanced Reactivity and Selectivity

The reactivity of this compound could theoretically be modulated through derivatization. For example, transformation of the nitrile group into an ester or an amide would alter its electronic properties and reactivity. Similarly, selective reduction of the nitro group would provide an amino group for further functionalization. Nevertheless, specific research on the derivatization of this compound to enhance its reactivity or selectivity in subsequent transformations is not reported.

Utilization in the Design of Chiral Auxiliaries and Derivatizing Agents

Molecules with distinct functional groups can sometimes be developed into chiral auxiliaries or derivatizing agents for asymmetric synthesis.

Principles of Chiral Induction

Chiral induction is a fundamental concept in asymmetric synthesis, where a chiral entity directs the formation of a new stereocenter with a preference for one stereoisomer. This can be achieved through the use of chiral catalysts, reagents, or by temporarily attaching a chiral auxiliary to the substrate. While the structure of this compound does not inherently possess chirality, it could potentially be derivatized to create a chiral molecule for use in asymmetric synthesis. However, there are no published instances of this compound or its derivatives being employed for chiral induction, as a chiral auxiliary, or as a chiral derivatizing agent.

Applications in Stereochemical Analysis of Amino Acids and Other Chiral Molecules

There is no scientific literature to support the use of this compound as a chiral derivatizing agent for the stereochemical analysis of amino acids or other chiral molecules. Chiral derivatization is a common technique where a chiral molecule is reacted with an enantiomerically pure reagent to form diastereomers, which can then be separated and quantified using methods like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

A well-known reagent with a structurally similar core is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent. This reagent is widely used for the chiral analysis of amino acids. However, this compound differs from the precursor of Marfey's reagent (1,5-difluoro-2,4-dinitrobenzene) in its substitution pattern and the presence of a cyanomethyl group instead of a second nitro group. These structural differences are significant and would impact the reactivity and applicability of the molecule as a chiral derivatizing agent.

Currently, no studies have been found that investigate or validate this compound for this purpose. Therefore, no data on its performance, such as reaction conditions, diastereomer separation, or detection limits, can be provided.

Exploration in Functional Materials Research (e.g., optical or electrochemical properties)

Similarly, a thorough review of scientific databases and literature indicates that this compound has not been a subject of investigation in the field of functional materials research. Functional materials are designed and synthesized to possess specific properties, such as unique optical or electrochemical characteristics, for various technological applications.

The optical properties of a compound, including its absorption and emission of light, are determined by its electronic structure. The presence of a nitrophenyl group in this compound suggests it would absorb ultraviolet-visible light. However, without experimental data, its specific absorption maxima, molar absorptivity, and any potential fluorescent or phosphorescent properties remain unknown.

The electrochemical properties of a molecule relate to its ability to be oxidized or reduced. While the nitroaromatic and nitrile functionalities suggest that this compound would be electrochemically active, no studies have been published that characterize its redox potentials or explore its use in applications such as organic electronics, sensors, or battery materials.

Consequently, there are no research findings or data tables to present regarding the optical or electrochemical properties of this compound in the context of functional materials.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and minimized waste. jetir.orglongdom.orgnih.govsemanticscholar.org The synthesis of aromatic nitriles, traditionally reliant on methods that can be energy-intensive and utilize toxic reagents, is a prime candidate for green innovation. nih.gov

Future research is likely to focus on developing more sustainable synthetic routes to this compound. This includes the exploration of biocatalysis, where enzymes could offer highly selective and efficient synthesis under mild conditions, thus reducing the ecological footprint of the manufacturing process. nih.gov Another promising avenue is the adoption of cyanide-free synthesis methods, which would enhance the safety profile of the production process. rsc.org

The use of greener solvents, such as ionic liquids, presents a significant opportunity. Ionic liquids are non-flammable, have low volatility, and can be recycled, offering a more environmentally benign alternative to conventional organic solvents. google.com A patent for the preparation of the related compound 2,4,5-trifluoro-phenylacetonitrile highlights the use of ionic liquids to achieve a high-purity product with a process that is amenable to industrialization and recycling of the solvent. google.com The application of such a system to the synthesis of this compound could yield similar benefits.

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced energy use. nih.gov |

| Cyanide-Free Reagents | Improved safety profile and reduced toxicity of waste streams. rsc.org |

| Ionic Liquids as Solvents | Recyclable, non-flammable, and can lead to cleaner reactions. google.com |

| High Atom Economy Reactions | Maximizes the incorporation of reactant materials into the final product, minimizing waste. longdom.org |

Integration with Automated and High-Throughput Synthesis Methodologies

The demand for rapid discovery and optimization of new molecules in pharmaceuticals and materials science has spurred the development of automated and high-throughput synthesis platforms. synplechem.com These technologies enable the rapid screening of reaction conditions and the generation of compound libraries with minimal manual intervention.

For this compound, the integration of its synthesis into automated platforms could accelerate the discovery of novel derivatives and optimize reaction yields and purity. Flow chemistry, a technique where reactions are run in continuous-flow reactors, offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. rsc.org The development of a continuous flow process for the synthesis of this compound would represent a significant advancement over traditional batch processing.

| Synthesis Methodology | Key Advantages |

| Automated Synthesis | Rapid optimization of reaction conditions and synthesis of compound libraries. synplechem.com |

| High-Throughput Screening | Efficiently identifies optimal catalysts, solvents, and reaction parameters. |

| Flow Chemistry | Enhanced safety, scalability, and consistency of product quality. rsc.org |

Development of Novel Catalytic Systems for Transformations Involving the Compound

Catalysis is a cornerstone of modern organic chemistry, and the development of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency of existing ones. jetir.org For transformations involving this compound, research into new catalysts could lead to more efficient and selective reactions.

Transition metal-catalyzed reactions, particularly those using palladium, nickel, and copper, have become powerful tools for the synthesis of aromatic nitriles. organic-chemistry.org Future research could focus on developing more active and robust catalysts for the cyanation step in the synthesis of the title compound or for its subsequent functionalization. The use of advanced ligands can enhance the efficiency and selectivity of these metal catalysts.

Furthermore, the field of biocatalysis offers significant potential. Engineered enzymes could be developed to catalyze specific transformations of this compound, offering high chemo-, regio-, and stereoselectivity under environmentally friendly conditions. nih.gov

| Catalytic System | Potential Application |

| Transition Metal Catalysts (Pd, Ni, Cu) | Efficient cyanation and cross-coupling reactions for synthesis and derivatization. organic-chemistry.org |

| Advanced Ligand Development | Improved catalyst performance, stability, and selectivity. |

| Biocatalysis (Engineered Enzymes) | Highly selective and sustainable transformations of the nitrile and nitro groups. nih.gov |

| Heterogeneous Catalysts | Ease of separation and recyclability, leading to more sustainable processes. researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic properties conferred by the difluoro and nitro substituents on the phenyl ring of this compound make it an interesting candidate for applications in materials science. rsc.orgnbinno.com The electron-withdrawing nature of these groups suggests that this compound and its derivatives could function as n-type organic semiconductors. rsc.orgbohrium.com

Future interdisciplinary research could explore the incorporation of the this compound moiety into larger conjugated systems for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org1-material.com The fluorine atoms can enhance intermolecular interactions and improve the stability and performance of such materials. nbinno.com The development of novel organic electronic materials based on this scaffold could lead to advances in flexible displays, sensors, and solar cells.

| Potential Application Area | Rationale |

| Organic Field-Effect Transistors (OFETs) | The electron-withdrawing groups may facilitate electron transport (n-type behavior). rsc.orgbohrium.com |

| Organic Photovoltaics (OPVs) | Tuning of electronic properties for use as an acceptor material. |

| Advanced Polymers | Incorporation into polymer backbones for specialty plastics with tailored electronic and physical properties. frontiersin.org |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound is essential for its effective application. Advanced spectroscopic and computational methods are poised to provide deeper insights into this molecule.

High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for confirming the structure and purity of the compound. thermofisher.comopenstax.org More advanced NMR techniques could be used to study its conformational dynamics and interactions with other molecules.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comnih.gov DFT calculations can be employed to predict the HOMO-LUMO energy gap, molecular electrostatic potential, and vibrational frequencies of this compound. nih.govresearchgate.net This theoretical understanding can guide the rational design of new derivatives with tailored properties for specific applications in materials science and medicinal chemistry. mdpi.comresearchgate.netnih.gov

| Technique | Information Gained |

| Advanced NMR Spectroscopy | Detailed structural elucidation, conformational analysis, and intermolecular interactions. openstax.orgscispace.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and vibrational modes. thermofisher.com |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data. mdpi.comnih.govresearchgate.net |

| X-ray Crystallography | Definitive determination of the solid-state structure and packing. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using bromoacetonitrile and 4,5-difluoro-2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Reaction optimization should focus on controlling stoichiometry, solvent polarity, and temperature to minimize byproducts like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns on the aromatic ring (e.g., splitting patterns for fluorine-coupled protons).

- IR Spectroscopy : Identification of the nitrile (C≡N) stretch (~2240 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification and fragmentation analysis.

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly useful for studying fluorine’s electronic effects .

Q. How do the electron-withdrawing fluorine and nitro groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The para-nitro and meta-fluoro groups create a strongly electron-deficient aromatic ring, directing electrophilic substitution to the remaining ortho position. Reactivity can be probed via Suzuki-Miyaura coupling (using Pd catalysts) or nucleophilic aromatic substitution (e.g., with amines or thiols). Comparative studies with non-fluorinated analogs (e.g., 2-nitrophenylacetonitrile) highlight fluorine’s role in stabilizing transition states through inductive effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., anticancer vs. non-cytotoxic results)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assays (e.g., MTT, apoptosis markers, and colony formation).

- Metabolic Stability Testing : Assess if bioreduction of the nitro group (to reactive intermediates like hydroxylamines) varies across cell lines .

- Structural Analog Comparison : Test derivatives (e.g., replacing fluorine with chlorine or methoxy groups) to isolate substituent-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nitro group reduction potential.

- Molecular Dynamics (MD) Simulations : Model binding to cytochrome P450 isoforms or DNA grooves, focusing on fluorine’s hydrophobic interactions.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Q. What challenges arise in studying fluorinated nitroaromatics under ambient conditions, and how can they be mitigated?

- Methodological Answer :

- Photodegradation : Fluorine’s strong C-F bond reduces hydrolysis but increases photosensitivity. Use amber glassware and inert atmospheres during storage.

- Handling Precautions : Nitro groups pose explosion risks under heat or friction. Perform small-scale reactions and avoid grinding crystalline samples .

Comparative Analysis & Data Gaps

Q. How does this compound compare to its chloro or methoxy analogs in catalytic applications?

- Methodological Answer :

- Catalytic Activity : Fluorine’s electronegativity enhances oxidative stability in Pd-catalyzed cross-couplings compared to chloro analogs.

- Byproduct Formation : Methoxy derivatives may undergo demethylation under harsh conditions, whereas fluorine remains inert. Tabulate turnover numbers (TONs) and selectivity ratios for systematic comparison .

Q. What research gaps exist in understanding this compound’s environmental or toxicological profile?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.